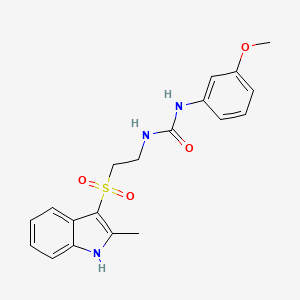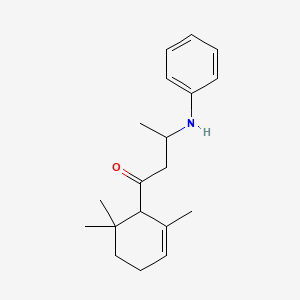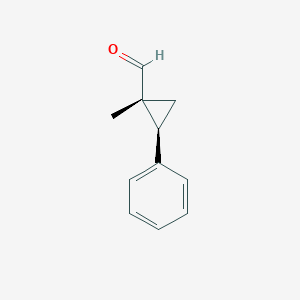![molecular formula C12H11F2NO B2789305 N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide CAS No. 2411230-31-2](/img/structure/B2789305.png)
N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to understand the role of adenosine receptors in various physiological and pathological conditions.
Wirkmechanismus
N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide selectively binds to and blocks adenosine A1 receptors, preventing the activation of downstream signaling pathways. Adenosine A1 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease the production of cyclic AMP. Adenosine A1 receptor activation also opens inwardly rectifying potassium channels, leading to hyperpolarization of the cell membrane. By blocking adenosine A1 receptors, N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide increases the production of cyclic AMP and prevents hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been shown to increase wakefulness and reduce sleep in animal models. It has also been shown to improve cognitive function and enhance memory consolidation. In addition, N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been shown to reduce pain perception in animal models of neuropathic pain. N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide is a highly selective antagonist of adenosine A1 receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Its selectivity also reduces the likelihood of off-target effects. However, N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has a relatively short half-life, which may limit its use in certain experiments. In addition, N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has poor solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide in scientific research. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide may also be useful in studying the role of adenosine A1 receptors in addiction and drug withdrawal. In addition, the development of more potent and selective adenosine A1 receptor antagonists may further enhance our understanding of the role of these receptors in various physiological and pathological conditions.
Synthesemethoden
The synthesis of N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide involves the reaction of 2,2-difluorocyclopropylamine with 4-bromobenzaldehyde to form 4-(2,2-difluorocyclopropyl)benzaldehyde. This intermediate is then reacted with propargylamine to form N-[4-(2,2-difluorocyclopropyl)phenyl]prop-2-enamide. The synthesis of N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been extensively used in scientific research to understand the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide has been used to study the effects of adenosine A1 receptor antagonism on sleep, cognition, and pain perception. It has also been used to investigate the role of adenosine A1 receptors in cardiovascular diseases, such as ischemia-reperfusion injury and hypertension.
Eigenschaften
IUPAC Name |
N-[4-(2,2-difluorocyclopropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c1-2-11(16)15-9-5-3-8(4-6-9)10-7-12(10,13)14/h2-6,10H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSOLLNGXKJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


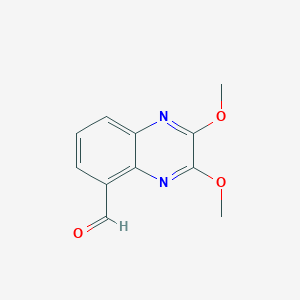
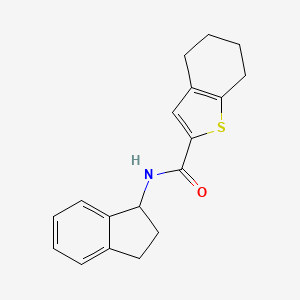
![3-(2-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2789228.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789230.png)
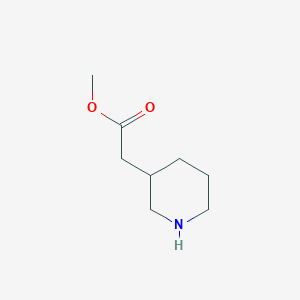

![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)
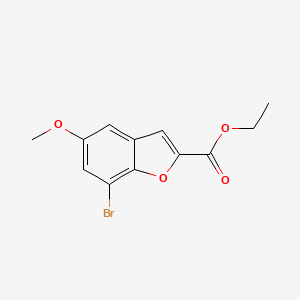
![Thieno[3,2-b]thiophene-5-sulfonyl chloride](/img/structure/B2789239.png)
